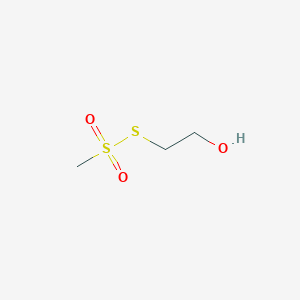

2-Hydroxyethyl Methanethiosulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

2-Hydroxyethyl Methanethiosulfonate can be synthesized through a multi-step process. One common method involves the reaction of sodium methanethiosulfonate with 2-bromoethanol in ethanol under reflux conditions for 7 hours . The reaction mixture is then filtered to remove by-products, and the product is purified through extraction and chromatography to obtain a pale yellowish oil .

Analyse Chemischer Reaktionen

2-Hydroxyethyl Methanethiosulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts specifically and rapidly with thiols to form mixed disulfides.

Oxidation and Reduction:

Wissenschaftliche Forschungsanwendungen

Proteomics and Mass Spectrometry

2-Hydroxyethyl Methanethiosulfonate is primarily utilized in proteomics for labeling proteins containing thiol groups. This labeling is crucial for studying protein interactions and modifications, as it enables researchers to track changes in protein dynamics effectively. The compound reacts specifically with thiol groups, forming stable thioether linkages, which are essential for quantitative proteomics experiments. By using deuterated derivatives, such as 2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate, researchers can achieve more accurate quantification in mass spectrometry due to distinct isotopic signatures that aid in tracking reactions involving thiols .

Mechanosensitive Channels

In biological studies, this compound has been employed to probe mechanosensitive channels. These channels play a critical role in cellular responses to mechanical stimuli. The compound's ability to modify the function of proteins containing cysteine residues allows scientists to investigate the gating mechanisms of these channels, contributing to a better understanding of cellular mechanotransduction .

Drug Development

The compound has shown promise in drug development, particularly as a scaffold for creating new anticancer agents. Research indicates that methanethiosulfonate derivatives can selectively bind to the SH2 domain of the Signal Transducer and Activator of Transcription 3 (STAT3), which is implicated in various cancers. In vitro studies have demonstrated that these derivatives exhibit antiproliferative activity against cancer cell lines, suggesting their potential as therapeutic agents .

STAT3 Inhibition

A study investigated the synthesis of methanethiosulfonate derivatives aimed at inhibiting STAT3 activity. The results showed that these compounds could effectively bind to the STAT3-SH2 domain, demonstrating potential for selective targeting in cancer therapy. Some derivatives exhibited moderate antiproliferative effects on HCT-116 colon cancer cells, indicating their viability as anticancer agents .

Protein Dynamics

Another study utilized this compound to explore protein dynamics in living cells. By labeling cysteine residues within target proteins, researchers were able to monitor real-time changes in protein interactions and conformational states under physiological conditions. This approach provided insights into the regulatory mechanisms governing cellular signaling pathways .

Wirkmechanismus

The mechanism of action of 2-Hydroxyethyl Methanethiosulfonate involves its reactivity with thiol groups. By forming mixed disulfides, it can modify the function of proteins and enzymes that contain cysteine residues . This modification can affect the activity of these proteins, making the compound useful in studying protein function and interactions .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxyethyl Methanethiosulfonate is unique in its ability to form mixed disulfides rapidly and specifically with thiols. Similar compounds include:

2-Aminoethyl Methanethiosulfonate: Another MTS reagent that reacts with thiols but has different reactivity due to the presence of an amino group.

Methyl Methanethiosulfonate: A hydrophobic MTS reagent that increases the threshold for channel gating.

Sodium (2-sulfonatoethyl) Methanethiosulfonate: A negatively charged MTS reagent that causes spontaneous gating of mechanosensitive channels.

These compounds share the methanethiosulfonate group but differ in their specific functional groups and reactivity, making each one suitable for different applications.

Biologische Aktivität

2-Hydroxyethyl Methanethiosulfonate (HETS) is a chemical compound with significant applications in biochemical research, particularly in the study of proteins and their interactions. This article explores the biological activity of HETS, focusing on its mechanisms of action, applications in research, and relevant case studies.

This compound is characterized by its ability to react with thiol groups in proteins, leading to the formation of mixed disulfides. This reactivity is crucial for modifying the function of proteins that contain cysteine residues. The mechanism typically involves a nucleophilic attack by thiol groups on the electrophilic sulfur atom of the methanethiosulfonate moiety, resulting in stable thioether linkages.

Structure-Activity Relationship

The structure of HETS allows it to selectively label thiol-containing proteins, facilitating the study of protein dynamics and interactions. This specificity makes it a valuable tool in proteomics, enabling researchers to investigate post-translational modifications and the roles of cysteine residues in various signaling pathways.

Applications in Research

HETS is utilized in various fields of biological research:

- Mechanosensitive Channels : HETS has been employed to study mechanosensitive channels, providing insights into their gating mechanisms.

- Receptor Studies : It acts as a reagent to probe the structures of receptor channels, including acetylcholine and GABA receptors.

- Proteomics : HETS is widely used for labeling thiol-containing proteins, aiding in the understanding of protein interactions and modifications.

Study on Glycine Receptors

A significant study investigated the role of HETS in modifying α1 glycine receptors (GlyRs). In this study, oocytes expressing wild-type or mutant GlyRs were exposed to various methanethiosulfonate derivatives, including HETS. The results indicated that specific residues in Loop 2 were accessible for modification, impacting receptor function. The EC50 values obtained from saturation exposure demonstrated that HETS effectively altered receptor responses to glycine concentrations .

Anticancer Activity Research

Research has also explored the potential anticancer properties of methanethiosulfonate derivatives similar to HETS. A set of compounds was synthesized and tested for their ability to bind the STAT3-SH2 domain, an important target in cancer therapy. Some derivatives showed moderate antiproliferative activity against cancer cell lines, suggesting that methanethiosulfonate moieties could be developed into new anticancer agents .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-methylsulfonylsulfanylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S2/c1-8(5,6)7-3-2-4/h4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKHLPHPSLRED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.